molecular formula C21H16ClN3O3 B11598790 1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11598790
M. Wt: 393.8 g/mol
InChI Key: JZJRGFIEGZXJLL-UHFFFAOYSA-N
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Description

1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a quinoline core with a dioxolo ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a methylenation reaction using formaldehyde and a suitable catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.

    Coupling Reactions: The final compound is obtained by coupling the quinoline-dioxolo intermediate with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerases.

Mechanism of Action

The mechanism of action of 1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Shares the quinoline and dioxolo rings but lacks the pyrazole and phenyl groups.

    Oxolinic Acid: Contains a quinoline core with a dioxolo ring but has different substituents and functional groups.

Uniqueness

1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to its combination of structural features, including the quinoline, dioxolo, pyrazole, and phenyl groups

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C21H16ClN3O3/c1-12(26)25-18(9-17(24-25)13-5-3-2-4-6-13)15-7-14-8-19-20(28-11-27-19)10-16(14)23-21(15)22/h2-8,10,18H,9,11H2,1H3

InChI Key

JZJRGFIEGZXJLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl

Origin of Product

United States

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